Cas no 2757922-58-8 (1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid)

1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid structure
2757922-58-8 structure
Product name:1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
CAS No:2757922-58-8
MF:C9H9F2N3O4
Molecular Weight:261.182268857956
CID:6098291
PubChem ID:165753838

1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-37101237
    • 2757922-58-8
    • 1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
    • インチ: 1S/C9H9F2N3O4/c1-2-3-18-9(17)12-5-4-14(8(10)11)13-6(5)7(15)16/h2,4,8H,1,3H2,(H,12,17)(H,15,16)
    • InChIKey: FOOBIZACFYVVPA-UHFFFAOYSA-N
    • SMILES: FC(N1C=C(C(C(=O)O)=N1)NC(=O)OCC=C)F

計算された属性

  • 精确分子量: 261.05611210g/mol
  • 同位素质量: 261.05611210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 340
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 93.4Ų

1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37101237-0.25g
1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
2757922-58-8 95.0%
0.25g
$1131.0 2025-03-18
Enamine
EN300-37101237-0.1g
1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
2757922-58-8 95.0%
0.1g
$1081.0 2025-03-18
Enamine
EN300-37101237-5.0g
1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
2757922-58-8 95.0%
5.0g
$3562.0 2025-03-18
Enamine
EN300-37101237-0.5g
1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
2757922-58-8 95.0%
0.5g
$1180.0 2025-03-18
Enamine
EN300-37101237-1.0g
1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
2757922-58-8 95.0%
1.0g
$1229.0 2025-03-18
Enamine
EN300-37101237-10.0g
1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
2757922-58-8 95.0%
10.0g
$5283.0 2025-03-18
Enamine
EN300-37101237-0.05g
1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
2757922-58-8 95.0%
0.05g
$1032.0 2025-03-18
Enamine
EN300-37101237-2.5g
1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid
2757922-58-8 95.0%
2.5g
$2408.0 2025-03-18

1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid 関連文献

1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acidに関する追加情報

Introduction to 1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid (CAS No. 2757922-58-8)

1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid, identified by its CAS number 2757922-58-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a difluoromethyl group and an amino group conjugated with a prop-2-en-1-yloxy moiety, contribute to its distinct chemical properties and make it a promising candidate for further investigation in drug discovery.

The difluoromethyl group is a key structural element that often enhances the metabolic stability and binding affinity of small molecules to biological targets. In recent years, compounds incorporating this moiety have been extensively studied for their efficacy in inhibiting various enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The pyrazole core itself is known for its versatility in medicinal chemistry, serving as a scaffold for numerous bioactive molecules. The combination of these features in 1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid suggests potential applications in developing novel therapeutic agents.

Moreover, the presence of an amino group linked to a prop-2-en-1-yloxy (allyl ether) moiety introduces additional functional diversity to the molecule. This type of substitution pattern is often exploited to improve solubility, bioavailability, and pharmacokinetic profiles of drug candidates. The allyl ether group can also participate in various chemical transformations, enabling further derivatization and customization for specific biological targets. Such structural features are particularly valuable in the design of inhibitors targeting enzymes like kinases and proteases, which are critical in many disease pathways.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such complex molecules for their potential biological activity. Studies have shown that pyrazole derivatives can exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and various kinases. The specific arrangement of functional groups in 1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid may contribute to its ability to interact with these targets effectively. For instance, the difluoromethyl group can enhance binding affinity by stabilizing transition states or by participating in dipole-dipole interactions with the active site residues.

In addition to its potential as an enzyme inhibitor, this compound may also exhibit other biological activities due to its structural complexity. For example, the allyl ether group has been shown to enhance membrane permeability, potentially improving oral bioavailability. Furthermore, the pyrazole core is known to be relatively stable under physiological conditions, which is crucial for maintaining drug efficacy during metabolic processes. These properties make 1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid a compelling candidate for further exploration in preclinical studies.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the difluoromethyl group typically requires specialized fluorinating agents or metal-catalyzed cross-coupling reactions. Similarly, the installation of the allyl ether functionality often involves nucleophilic substitution or metal-catalyzed coupling reactions. Advanced synthetic techniques such as flow chemistry have also been employed to improve yield and scalability in the production of complex molecules like this one.

From a pharmaceutical perspective, the development of novel drug candidates relies heavily on understanding their interactions with biological targets at a molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for elucidating the structure-activity relationships (SAR) of compounds like 1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid. These studies help researchers refine their designs to optimize potency, selectivity, and pharmacokinetic properties.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the way new compounds are identified and optimized. AI-driven platforms can predict binding affinities, identify potential side effects, and suggest structural modifications based on vast datasets of known bioactive molecules. By leveraging these technologies, researchers can accelerate the development process and increase the likelihood of success in identifying lead compounds for further development.

In conclusion, 1-(difluoromethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid (CAS No. 2757922-58-8) represents a promising candidate for therapeutic intervention due to its unique structural features and potential biological activities. Its development underscores the importance of innovative synthetic methodologies and advanced analytical techniques in modern pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.

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